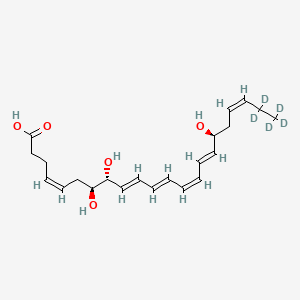

7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid

Übersicht

Beschreibung

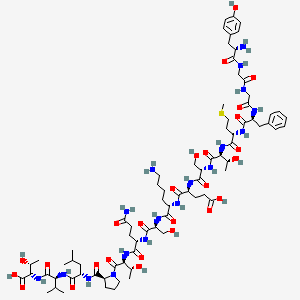

Resolvin D1-d5 (RvD1-d5): is a deuterium-labeled derivative of Resolvin D1 (RvD1) . RvD1 is an endogenous pro-resolving mediator of inflammation, derived from omega-3 docosahexaenoic acid during the resolution phase of acute inflammation . Its primary role lies in regulating inflammation and promoting tissue repair.

Wirkmechanismus

Target of Action

Resolvin D1-d5, also known as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21’,22,22,22-d5docosahexaenoic acid, primarily targets neutrophils and macrophages . These immune cells play a crucial role in the inflammatory response. Neutrophils are the first responders to inflammation, migrating to the site of injury or infection, while macrophages are responsible for phagocytosis of apoptotic cells and debris .

Mode of Action

Resolvin D1-d5 interacts with its targets by regulating actin polymerization, which blocks proinflammatory neutrophil migration . It also reduces TNF-α–mediated inflammation in macrophages and enhances the phagocytosis of apoptotic cells by macrophages . This interaction results in a reduction of inflammation and promotion of the resolution process .

Biochemische Analyse

Biochemical Properties

Resolvin D1-d5 has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in the regulation of the inflammatory response . For instance, it has been shown to control downstream miR-30e-5p to increase Treg and reduce the differentiation of Th17, repairing the imbalance in the Treg/Th17 ratio .

Cellular Effects

Resolvin D1-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly inhibit the Th17 cells’ differentiation and proliferation . Moreover, it has been found to reduce TNF-α–mediated inflammation in macrophages and enhance phagocytosis of apoptotic cells by macrophages .

Molecular Mechanism

At the molecular level, Resolvin D1-d5 exerts its effects through various mechanisms. It has been shown to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages . Furthermore, it prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin D1-d5 change over time. It has been observed that Resolvin D1-d5 treatment prevents the more pronounced anxious-like and reduced the depressive-like behaviors of experimental-T1DM animals and significantly improves the plasma glucose levels .

Dosage Effects in Animal Models

The effects of Resolvin D1-d5 vary with different dosages in animal models. For instance, in a mouse model of myocardial ischemia repefusuin (MI/R) injury, intravenous injection of Resolvin D1-d5 resulted in the enrichment of Resolvin D1-d5 in the injured area, which in turn promotes clearance of dead cells, production of specialized pro-resolving mediators (SPMs), and angiogenesis during injury repair, effectively improving cardiac function .

Metabolic Pathways

Resolvin D1-d5 is involved in various metabolic pathways. It is synthesized through the stereo-selective transformation of essential fatty acids, resulting in molecules dynamically modulated during inflammation and possessing strong immunoregulatory properties .

Subcellular Localization

It is known that Resolvin D1-d5 plays a key role in preventing bone resorption and other pathophysiological changes associated with arthritis .

Vorbereitungsmethoden

Synthetic Routes:

The synthesis of RvD1-d5 involves incorporating deuterium atoms into the Resolvin D1 structure. Specific synthetic routes are not widely documented, but deuterium substitution can occur at various positions within the molecule.

Industrial Production:

Industrial-scale production methods for RvD1-d5 are not well-established due to its specialized use as an internal standard in analytical techniques.

Analyse Chemischer Reaktionen

RvD1-d5 ist ein Lipidmediator, und sein chemisches Verhalten wird von seiner Struktur beeinflusst. Hier sind einige wichtige Aspekte:

Reaktionen: RvD1-d5 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. detaillierte Studien zu seiner Reaktivität sind begrenzt.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für RvD1-d5-Reaktionen sind nicht allgemein bekannt.

Hauptprodukte: Die Hauptprodukte, die aus RvD1-d5-Reaktionen resultieren, hängen von der spezifischen Reaktionsart und den Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

RvD1-d5 hat in mehreren wissenschaftlichen Bereichen Interesse geweckt:

Entzündungsforschung: Als entzündungshemmender Mediator trägt RvD1-d5 zur Auflösung der Entzündung bei, indem es die Neutrophilenmigration moduliert und die TNF-α-vermittelte Entzündung in Makrophagen reduziert.

Immunologie und Phagozytose: Es verstärkt die Phagozytose von apoptotischen Zellen durch Makrophagen und unterstützt so die Gewebsreparatur.

Studien zu Stoffwechselenzymen: Deuterium-markierte Verbindungen wie RvD1-d5 sind wertvolle Werkzeuge für die Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik.

5. Wirkmechanismus

Der Wirkmechanismus von RvD1-d5 beinhaltet Wechselwirkungen mit spezifischen Rezeptoren und intrazellulären Signalwegen. detaillierte molekulare Ziele und Signalwege sind ein aktives Forschungsgebiet.

Vergleich Mit ähnlichen Verbindungen

Obwohl RvD1-d5 aufgrund seiner Deuteriummarkierung einzigartig ist, gehört es zu der breiteren Familie der Resolvine, die aus mehrfach ungesättigten Fettsäuren gewonnen werden. Andere verwandte Verbindungen umfassen RvD1 (nicht deuteriert), RvD2 und RvD3.

Eigenschaften

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-CLQVKFETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)